2,6-Dichloro-4-(methylthio)benzyl alcohol
Overview
Description
2,6-Dichloro-4-(methylthio)benzyl alcohol is an organic compound with the molecular formula C8H8Cl2OS and a molecular weight of 223.12 g/mol . It is characterized by the presence of two chlorine atoms, a methylthio group, and a benzyl alcohol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(methylthio)benzyl alcohol typically involves the chlorination of 4-(methylthio)benzyl alcohol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or the methylthio group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2,6-Dichloro-4-(methylthio)benzaldehyde or 2,6-Dichloro-4-(methylthio)benzoic acid.
Reduction: Formation of 2,6-Dichloro-4-(methylthio)toluene.
Substitution: Formation of 2,6-Dichloro-4-(methoxy)benzyl alcohol or 2,6-Dichloro-4-(ethoxy)benzyl alcohol.
Scientific Research Applications
2,6-Dichloro-4-(methylthio)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methylthio)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in alterations in their structure and function .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(methylthio)toluene
- 2,6-Dichloro-4-(methoxy)benzyl alcohol
- 2,6-Dichloro-4-(ethoxy)benzyl alcohol
Comparison: 2,6-Dichloro-4-(methylthio)benzyl alcohol is unique due to the presence of both chlorine atoms and a methylthio group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .
Properties
IUPAC Name |
(2,6-dichloro-4-methylsulfanylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINNMSGZFDBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254347 | |
Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145093-87-2 | |
Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2145093-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.